molecular formula C24H17N3O3S B3618714 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide

Cat. No.: B3618714
M. Wt: 427.5 g/mol
InChI Key: SAYDSZBGVOAUDH-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide is a heterocyclic compound featuring a benzoxazole ring linked via a sulfanyl group to an acetamide moiety, which is further attached to a 4,5-diphenyl-substituted oxazole ring. This structural complexity confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science. Its molecular formula is C₂₄H₁₈N₃O₃S, with a molecular weight of approximately 428.48 g/mol.

The compound’s synthesis typically involves multi-step reactions, including cyclization of oxazole precursors, thioether bond formation, and amide coupling under controlled conditions (e.g., inert atmospheres, catalytic bases) .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3S/c28-20(15-31-24-25-18-13-7-8-14-19(18)29-24)26-23-27-21(16-9-3-1-4-10-16)22(30-23)17-11-5-2-6-12-17/h1-14H,15H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYDSZBGVOAUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)CSC3=NC4=CC=CC=C4O3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide C₂₄H₁₈N₃O₃S 428.48 Benzoxazole, sulfanyl, diphenyl oxazole Potential enzyme inhibition (MAO, AChE)
2-[(4-Chlorophenyl)sulfanyl]-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide C₂₀H₁₈ClN₃O₂S 415.89 Chlorophenyl, sulfanyl Enhanced electrophilicity; antimicrobial
N-(4,5-Diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide C₂₄H₂₀N₂O₄ 432.5 Methoxyphenoxy Improved solubility; anti-inflammatory
N-(4,5-Diphenyl-1,3-oxazol-2-yl)-2-phenylacetamide C₂₃H₁₈N₂O₂ 366.4 Phenyl acetamide Moderate cytotoxicity in cancer cell lines
N-(4,5-Diphenyl-1,3-oxazol-2-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide C₂₃H₂₀N₄O₃S 418.11 Pyrimidine sulfanyl 95% purity; high-complexity crystal packing

Key Comparative Insights

Electron-Withdrawing vs. Electron-Donating Groups: The chlorophenyl substituent in C₂₀H₁₈ClN₃O₂S increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions compared to the benzoxazole analog . Methoxyphenoxy groups (C₂₄H₂₀N₂O₄) improve solubility in polar solvents, critical for bioavailability in drug design .

Bioactivity Trends: Benzoxazole-containing analogs (target compound) show stronger predicted interactions with enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE) due to aromatic stacking and hydrogen-bonding capabilities . Pyrimidine-sulfanyl derivatives (C₂₃H₂₀N₄O₃S) exhibit high crystallinity and stability, advantageous for materials science applications .

Synthetic Complexity :

  • The target compound requires stringent conditions (e.g., inert atmospheres) for sulfanyl bond formation, whereas phenylacetamide analogs (C₂₃H₁₈N₂O₂) are synthesized via simpler amide coupling .

Future studies should prioritize :

  • In vitro screening against cancer cell lines and microbial pathogens.
  • Molecular docking to identify target enzymes (e.g., MAO, AChE).
  • Optimization of synthetic routes to improve yield and scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide

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